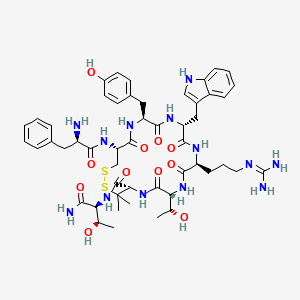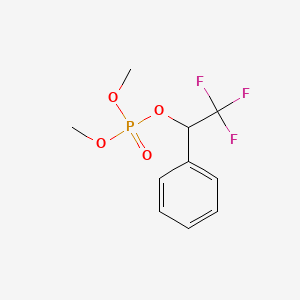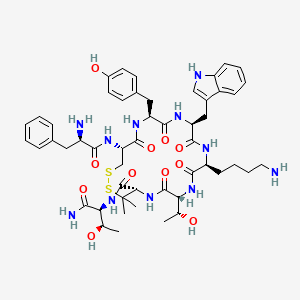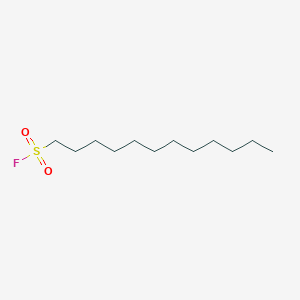
Dodecane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-1-sulfonyl fluoride is an organic compound with the molecular formula C12H25SO2F. It belongs to the class of sulfonyl fluorides, which are characterized by the presence of a sulfonyl group (R-SO2) bonded to a fluorine atom. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of dodecane-1-sulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in an organic solvent like acetonitrile. The reaction typically occurs under mild conditions and yields the desired sulfonyl fluoride .
Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow process. This method involves the reaction of dodecane-1-sulfonyl chloride with a fluorinating agent in a flow reactor, allowing for efficient and scalable production. The use of phase transfer catalysts can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Dodecane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: While sulfonyl fluorides are generally resistant to oxidation and reduction, they can participate in specific redox reactions under controlled conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used.
Redox Reactions: Specific oxidizing or reducing agents can be employed under controlled conditions to achieve the desired transformations.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Dodecane-1-sulfonyl fluoride has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of dodecane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and cysteine, leading to covalent modification. This reactivity is exploited in the design of enzyme inhibitors and activity-based probes .
Comparison with Similar Compounds
Methanesulfonyl Fluoride: A smaller sulfonyl fluoride with similar reactivity but different physical properties.
Benzenesulfonyl Fluoride: An aromatic sulfonyl fluoride with distinct reactivity due to the presence of the benzene ring.
Hexadecanesulfonyl Fluoride: A longer-chain sulfonyl fluoride with similar applications in organic synthesis and biochemical studies.
Uniqueness: Dodecane-1-sulfonyl fluoride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its balance of hydrophobicity and reactivity makes it suitable for various applications in organic synthesis and biochemical research .
Properties
Molecular Formula |
C12H25FO2S |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
dodecane-1-sulfonyl fluoride |
InChI |
InChI=1S/C12H25FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3 |
InChI Key |
UVLRFDMRDPQRSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


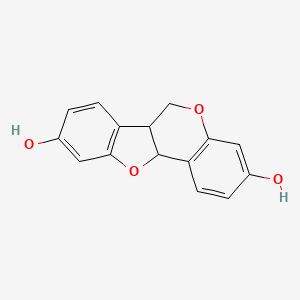
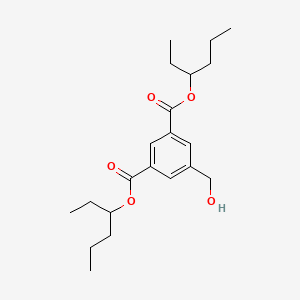
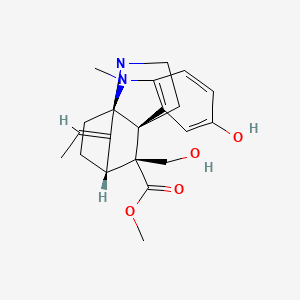
![Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate](/img/structure/B10848317.png)
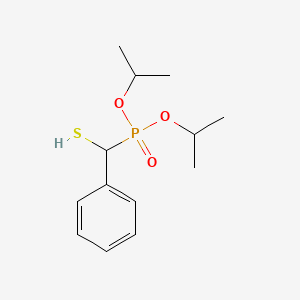


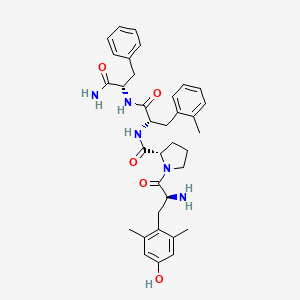
![[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848348.png)
![[(4R,4aR,7S,7aR,12bS)-9-benzoyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848355.png)
